molecular formula C7H10N2O3 B3088175 (4,6-Dimethoxypyrimidin-5-yl)methanol CAS No. 1182792-70-6

(4,6-Dimethoxypyrimidin-5-yl)methanol

Cat. No.: B3088175
CAS No.: 1182792-70-6
M. Wt: 170.17 g/mol
InChI Key: JNAOCVFHOOMTNE-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyrimidine (B1678525) Research

The journey into the world of pyrimidines began in the late 19th century, with the initial isolation and structural elucidation of its core derivatives. These early investigations laid the groundwork for understanding a class of heterocyclic compounds that would later be identified as fundamental components of life. The discovery of pyrimidine bases—cytosine, thymine, and uracil—as integral parts of nucleic acids, DNA and RNA, marked a pivotal moment in biochemical research. This breakthrough spurred extensive studies into the synthesis, reactivity, and biological roles of a vast array of pyrimidine derivatives. Over the decades, research has evolved from fundamental structural studies to the development of sophisticated synthetic methodologies and the exploration of their therapeutic potential, leading to a number of clinically significant drugs.

The Pyrimidine Nucleus as a Versatile Heterocyclic Scaffold in Organic Chemistry

The pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, serves as a privileged scaffold in organic and medicinal chemistry. mdpi.com Its unique electronic properties, characterized by π-deficiency, and the presence of nitrogen atoms capable of hydrogen bonding, impart a remarkable ability to interact with biological targets. mdpi.com The strategic placement of substituents on the pyrimidine core allows for the fine-tuning of its physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This adaptability has made pyrimidines a cornerstone in the design of novel therapeutic agents, with applications ranging from anticancer and antiviral to antibacterial and anti-inflammatory drugs. mdpi.com

Positioning of (4,6-Dimethoxypyrimidin-5-yl)methanol within Contemporary Pyrimidine Derivative Studies

This compound emerges from the vast landscape of pyrimidine chemistry as a highly functionalized and promising intermediate. The presence of two methoxy (B1213986) groups at positions 4 and 6 significantly influences the electron density of the pyrimidine ring, enhancing its reactivity towards certain electrophilic substitutions. The hydroxymethyl group at the 5-position provides a crucial handle for further chemical modifications, allowing for the construction of more complex molecular architectures. While extensive research on this specific molecule is still emerging, its structural motifs are present in a variety of compounds with demonstrated biological activity. Contemporary studies are increasingly focusing on the synthesis and application of such polysubstituted pyrimidines as key intermediates in the development of novel pharmaceuticals and functional materials.

Key Academic Research Avenues for Methoxy-Substituted Pyrimidine Alcohols

The exploration of methoxy-substituted pyrimidine alcohols, such as this compound, is opening up several exciting avenues of academic research. A primary focus lies in their utility as synthons for the creation of diverse chemical libraries. The hydroxyl group can be readily converted into other functionalities, such as halides, ethers, esters, and amines, providing access to a wide range of derivatives.

In the realm of medicinal chemistry, researchers are investigating the potential of these compounds as scaffolds for the development of kinase inhibitors, a class of drugs that has shown significant promise in cancer therapy. The methoxy groups can contribute to binding affinity and selectivity, while the exocyclic alcohol can be modified to interact with specific amino acid residues in the target protein. Furthermore, the unique electronic and steric properties of these molecules are being explored in the field of materials science for the development of novel organic materials with interesting photophysical or electronic properties.

Chemical Profile of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₁₀N₂O₃
Molecular Weight 170.17 g/mol
CAS Number 89693-19-6
Canonical SMILES COC1=NC=C(C(=N1)OC)CO

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4,6-dimethoxypyrimidin-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-11-6-5(3-10)7(12-2)9-4-8-6/h4,10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAOCVFHOOMTNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=N1)OC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4,6 Dimethoxypyrimidin 5 Yl Methanol and Its Precursors

Direct Synthetic Routes to (4,6-Dimethoxypyrimidin-5-yl)methanol

Direct synthesis of this compound is most plausibly achieved through a two-step sequence involving the introduction of a formyl group at the C5 position of the 4,6-dimethoxypyrimidine (B185312) ring, followed by its reduction to a hydroxymethyl group.

The key intermediate, 4,6-dimethoxypyrimidine-5-carbaldehyde (B1587238), can be synthesized via the Vilsmeier-Haack reaction. This reaction employs a substituted amide, typically N,N-dimethylformamide (DMF), and a phosphorus oxyhalide like phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion, known as the Vilsmeier reagent. chemistrysteps.comwikipedia.org The 4,6-dimethoxypyrimidine ring is sufficiently electron-rich, due to the activating effect of the two methoxy (B1213986) groups, to undergo electrophilic substitution at the C5 position. wikipedia.org The reaction proceeds through the attack of the pyrimidine (B1678525) on the Vilsmeier reagent, forming an iminium ion intermediate which is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde. organic-chemistry.orgyoutube.com

Once the 4,6-dimethoxypyrimidine-5-carbaldehyde is isolated, the final step is the reduction of the aldehyde functionality. This transformation can be readily accomplished using standard reducing agents. Mild hydride reagents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) are typically effective for selectively reducing aldehydes to primary alcohols without affecting the aromatic pyrimidine core. researchgate.net This two-step approach represents a direct and efficient pathway to the target compound, this compound.

Synthesis of Pyrimidine Ring System Building Blocks

The construction of the target molecule and its derivatives hinges on the availability of key pyrimidine building blocks. Various synthetic strategies have been developed for these essential precursors.

A common and straightforward method for the synthesis of 4,6-dimethoxypyrimidine involves a nucleophilic aromatic substitution reaction starting from 4,6-dichloropyrimidine (B16783). The chlorine atoms on the pyrimidine ring are effective leaving groups and can be displaced by methoxide (B1231860) ions.

The reaction is typically carried out by treating 4,6-dichloropyrimidine with a source of methoxide, such as sodium methoxide (NaOMe), in methanol as the solvent. The suspension is heated to ensure the completion of the double displacement reaction. Following the reaction, an aqueous workup is performed to remove inorganic salts, and the product is extracted with an organic solvent. Purification by silica (B1680970) gel column chromatography yields 4,6-dimethoxypyrimidine as a low-melting solid.

Table 1: Synthesis of 4,6-Dimethoxypyrimidine

Starting MaterialReagentsSolventConditions
4,6-DichloropyrimidineSodium Methoxide (NaOMe)Methanol (MeOH)Heat to 65°C for 24 hours

2-Amino-4,6-dimethoxypyrimidine (B117758) (ADM) is a crucial intermediate, particularly in the synthesis of sulfonylurea herbicides. google.com Several synthetic routes have been established for its production.

The traditional industrial method is a three-step process. It begins with the cyclization reaction of guanidine (B92328) nitrate (B79036) and diethyl malonate to form 2-amino-4,6-dihydroxypyrimidine (B16511). This intermediate is then subjected to a chlorination reaction, often using phosphorus oxychloride, to yield 2-amino-4,6-dichloropyrimidine. The final step is a methoxylation reaction with a sodium methanol solution to produce ADM. asianpubs.org

More recent research has focused on greener and more efficient alternatives. One such method utilizes dimethyl carbonate (DMC) as an environmentally benign methylating agent, replacing toxic reagents like dimethyl sulfate. wikipedia.org In this process, 2-amino-4,6-dihydroxypyrimidine is methylated using DMC in the presence of potassium carbonate and a phase transfer catalyst, such as tetrabutyl ammonium (B1175870) bromide (TBAB). wikipedia.org Another innovative approach involves a three-step synthesis starting from propane (B168953) dinitrile and methanol, which proceeds through a dimethoxy amidine intermediate. google.com

Table 2: Comparison of Synthetic Routes to 2-Amino-4,6-dimethoxypyrimidine

MethodKey PrecursorsKey ReagentsKey Features
TraditionalGuanidine nitrate, Diethyl malonatePOCl₃, NaOMeMulti-step industrial process
Green Methylation2-Amino-4,6-dihydroxypyrimidineDimethyl Carbonate (DMC), K₂CO₃, TBABAvoids toxic methylating agents wikipedia.org
Alternative RoutePropane dinitrile, MethanolHCl gas, NH₂CNProceeds via amidine intermediates google.com

The functionalization of the 4,6-dimethoxypyrimidine core at the C5 position is critical for synthesizing the target alcohol and other derivatives. The regioselectivity of these reactions is governed by the electronic properties of the pyrimidine ring. The two methoxy groups at positions 4 and 6 are electron-donating and act as activating groups for electrophilic aromatic substitution. mdpi.com They direct incoming electrophiles to the ortho and para positions. In the 4,6-dimethoxypyrimidine system, the C2 and C5 positions are analogous to ortho and para positions, respectively. The C5 position is doubly activated by both methoxy groups, making it the most nucleophilic and favored site for electrophilic attack.

This inherent reactivity allows for highly regioselective halogenation. For example, electrophilic bromination using reagents like N-bromosuccinimide (NBS) is expected to yield 5-bromo-4,6-dimethoxypyrimidine (B189593) with high selectivity. mdpi.com Similarly, the Vilsmeier-Haack reaction is a prime example of regioselective C5 functionalization, introducing a formyl group at this activated position. chemistrysteps.comorganic-chemistry.org The synthesis of precursors such as 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) also relies on this principle, where the Vilsmeier-Haack formylation of 2-amino-4,6-dihydroxypyrimidine is a key step before chlorination. mdpi.com

Beyond the direct precursors, other functionalized dimethoxypyrimidines serve as important intermediates in various applications, such as the synthesis of herbicides. asianpubs.org A notable example is 4,6-dimethoxy-2-methylsulfonylpyrimidine.

The synthesis of this intermediate is typically achieved in two steps starting from 2-chloro-4,6-dimethoxypyrimidine (B81016). asianpubs.org First, a nucleophilic substitution reaction is performed with sodium methyl mercaptide to displace the chlorine atom, yielding 4,6-dimethoxy-2-methylthiopyrimidine (B1363538). The subsequent step involves the oxidation of the methylthio group to a methylsulfonyl group. This oxidation can be carried out efficiently using an oxidizing agent like hydrogen peroxide in the presence of a catalyst such as sodium tungstate (B81510) dihydrate. asianpubs.org This two-step process provides a high-yield route to a versatile pyrimidine building block.

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalysis plays an increasingly important role in the synthesis of pyrimidine derivatives, offering improved efficiency, selectivity, and milder reaction conditions. Various catalytic systems have been applied to the synthesis of the precursors of this compound.

Phase Transfer Catalysis (PTC): Phase transfer catalysts are utilized to facilitate reactions between reagents in immiscible phases. In the synthesis of 4,6-dimethoxy-2-methylthiopyrimidine, tetrabutylammonium (B224687) bromide (TBAB) is used as a phase transfer catalyst in the nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine with sodium methyl mercaptide. asianpubs.org TBAB is also employed in the green methylation of 2-amino-4,6-dihydroxypyrimidine using dimethyl carbonate. wikipedia.org

Lewis Acid Catalysis: Lewis acids can activate substrates towards nucleophilic attack. In an innovative synthesis of 2-amino-4,6-dimethoxypyrimidine, a Lewis acidic ionic liquid catalyst, Et₃NHCl-2ZnCl₂, was found to effectively catalyze the cyclization of 3-amino-3-methoxy-N-cyano-2-propaneamidine, leading to high yields of the desired product under mild conditions.

Oxidation Catalysis: Metal-based catalysts are often used to promote oxidation reactions. The conversion of 4,6-dimethoxy-2-methylthiopyrimidine to 4,6-dimethoxy-2-methylsulfonylpyrimidine is efficiently catalyzed by sodium tungstate dihydrate in the presence of hydrogen peroxide. asianpubs.org This catalytic system enables a clean and high-yielding oxidation.

These catalytic methods highlight the ongoing efforts to develop more sustainable and efficient synthetic routes toward complex pyrimidine structures.

Application of Lewis Acidic Ionic Liquid Catalysts in Pyrimidine Cyclization

The construction of the pyrimidine core is a critical step in the synthesis of this compound. Traditional methods often rely on strong acids or bases, which can lead to waste generation and difficult purification processes. Lewis acidic ionic liquids (ILs) have emerged as highly effective and recyclable catalysts for pyrimidine cyclization reactions, such as the Biginelli reaction, which condenses an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. japsonline.comresearchgate.net

Ionic liquids are salts with low melting points, possessing unique properties like negligible vapor pressure, high thermal stability, and tunable acidity. nih.gov These characteristics make them attractive alternatives to volatile organic solvents and traditional catalysts. In the context of pyrimidine synthesis, Lewis acidic ILs can activate the carbonyl groups of the reactants, facilitating the key C-N and C-C bond formations in the cyclization cascade.

Research has demonstrated the use of various Brønsted-acidic and Lewis acidic ILs in the synthesis of pyrimidine derivatives. nih.govnih.gov For instance, an acidic ionic liquid like 3-(2-carboxybenzoyl)-1-methyl-1H-imidazol-3-ium chloride ([Cbmim]Cl) has been used as an efficient and green catalyst for the Biginelli reaction under solvent-free conditions, offering high yields and short reaction times. researchgate.net The use of amino acid-based ionic liquids, such as L-proline nitrate, has also been shown to be over 2.5 times more efficient than non-catalyzed reactions for synthesizing pyrimidine derivatives. japsonline.com

The mechanism in these catalyzed reactions generally involves the ionic liquid stabilizing key intermediates, such as acyl imines, thereby lowering the activation energy of the rate-determining step. researchgate.net Furthermore, the non-volatile nature of ionic liquids allows for easy separation of the product and recycling of the catalyst, aligning with green chemistry principles. japsonline.comnih.gov

Table 1: Examples of Ionic Liquid Catalysts in Pyrimidine Synthesis

Catalyst Type Reactants Conditions Yield (%) Reference
L-proline nitrate Aromatic aldehydes, β-ketoester, Urea/Thiourea Methanol, RT, 60 min 86.7 japsonline.com
[DMBSI]HSO₄ 6-amino-2-(methylthio)pyrimidin-4(3H)-one, Aromatic aldehydes, Ethylcyanoacetate Solvent-free, 80°C 85-96 nih.gov
[Cbmim]Cl Aldehydes, β-dicarbonyl compounds, Urea/Thiourea Solvent-free High researchgate.net

This table presents data for the synthesis of various pyrimidine derivatives, illustrating the effectiveness of ionic liquid catalysts in similar cyclization reactions.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound and its precursors, while minimizing costs and environmental impact. Key variables in the synthesis of pyrimidine derivatives include temperature, reaction time, catalyst type and loading, and solvent choice.

Studies on the synthesis of related pyrimidines, such as 4,6-dihydroxypyrimidine (B14393), have shown that careful optimization can lead to significant improvements in yield. For example, by reacting dimethyl malonate and formamide (B127407) in a sodium methoxide-methanol solution, the yield of 4,6-dihydroxypyrimidine was increased to over 82%. researchgate.net The optimal conditions were identified through single-factor experiments, pinpointing a specific concentration of sodium methoxide (30%) and a reaction temperature of 70°C. researchgate.net

For the synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine, a precursor for certain herbicides, optimization of the oxidation of 4,6-dimethoxy-2-methylthiopyrimidine was performed. asianpubs.org The use of hydrogen peroxide as the oxidant in the presence of sodium tungstate dihydrate as a catalyst resulted in a 95% yield, demonstrating a more environmentally friendly process compared to methods using neat phosphorus oxychloride. asianpubs.org

The choice of solvent and catalyst is also paramount. In many modern syntheses, a move towards solvent-free conditions or the use of green solvents like water or ethanol is preferred. researchgate.netacs.org For catalyst-driven reactions, optimization involves screening different catalysts to find one that offers the highest activity and selectivity. For instance, in a three-component reaction to form substituted pyrimidines, performing the reaction under solvent-free conditions and increasing the equivalents of one reactant (N,N-dimethylformamide dimethyl acetal) boosted the isolated yield to 60%. acs.org

Table 2: Optimization of Reaction Conditions for Pyrimidine Synthesis

Reaction Variable Optimized Optimal Condition Result (Yield %) Reference
4,6-dihydroxypyrimidine Synthesis Temperature 70°C 82.09 researchgate.net
4,6-dihydroxypyrimidine Synthesis Sodium Methoxide Conc. 30% in Methanol 82.09 researchgate.net
Substituted Pyrimidine Synthesis Solvent Solvent-Free >50 acs.org

This table illustrates how systematic optimization of different reaction parameters can significantly enhance the yield of pyrimidine compounds.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally responsible chemical processes. powertechjournal.com This involves a focus on reducing waste, using less hazardous materials, improving energy efficiency, and utilizing renewable resources.

Solvent-Free and Environmentally Benign Reaction Systems

A major focus of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. powertechjournal.comrasayanjournal.co.in Traditional pyrimidine syntheses often use hazardous solvents that contribute to environmental pollution. rasayanjournal.co.in Modern approaches increasingly utilize solvent-free (solid-state) reactions or environmentally benign solvents like water or ethanol. acs.orgacs.org

Solvent-free reactions, often facilitated by techniques such as microwave irradiation or mechanical ball milling, can offer numerous advantages. rasayanjournal.co.inacs.org These methods can lead to shorter reaction times, higher yields, and simplified product isolation procedures, as the need for solvent removal is eliminated. rasayanjournal.co.in For example, a one-pot, three-component synthesis of pyrimidine derivatives has been successfully carried out under solvent-free conditions using magnetic nano Fe3O4 particles as a recyclable catalyst. growingscience.com Similarly, an NH4I-promoted three-component reaction provides a broad range of substituted pyrimidines under metal- and solvent-free conditions. acs.org

The use of alternative energy sources is another key aspect. Microwave-assisted synthesis, for instance, can dramatically reduce reaction times and improve yields by enabling rapid and uniform heating. powertechjournal.com Ultrasound-assisted synthesis is another energy-efficient technique that promotes reactions through acoustic cavitation. powertechjournal.comrasayanjournal.co.in

Evaluation of Green Metrics (e.g., Atom Economy, E-factor) for Synthetic Pathways

To quantify the "greenness" of a synthetic route, several metrics have been developed. The most prominent are Atom Economy and the Environmental Factor (E-factor). chembam.comnih.gov

Atom Economy , developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the desired product. nih.gov It is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

A higher atom economy indicates that a larger proportion of the atoms from the reactants are incorporated into the final product, generating less waste. chembam.comnih.gov Reactions like additions and cycloadditions are inherently more atom-economical than substitutions and eliminations, which generate stoichiometric byproducts. nih.gov

The E-factor provides a different perspective by quantifying the amount of waste produced relative to the amount of desired product. chembam.comnih.gov It is calculated as:

E-factor = Total Mass of Waste (kg) / Mass of Product (kg)

A lower E-factor signifies a greener process. The E-factor considers waste from all sources, including unwanted byproducts, solvent losses, and process aids. chembam.com The fine chemicals and pharmaceutical industries traditionally have very high E-factors, often ranging from 5 to over 100, highlighting the significant potential for improvement. nih.gov

For the synthesis of a precursor to this compound, one could compare a classical route with a greener, multicomponent reaction (MCR) approach. The MCR would likely exhibit a much higher atom economy and a lower E-factor due to the consolidation of steps and reduction of intermediate isolation and purification stages.

Table 3: Hypothetical Green Metrics Comparison for a Pyrimidine Synthesis Step

Metric Classical Multi-Step Synthesis One-Pot Multicomponent Synthesis
Atom Economy Lower (due to protecting groups, leaving groups) Higher (most atoms incorporated into product)
E-factor High (solvents, byproducts, purification waste) Low (reduced solvent use, fewer byproducts)

| Number of Steps | Multiple | One |

This table provides a conceptual comparison, illustrating the typical green chemistry benefits of modern synthetic strategies.

Development of Sustainable Synthetic Protocols

Developing fully sustainable synthetic protocols for this compound involves a holistic approach that combines the principles discussed previously. The goal is to create processes that are not only efficient and high-yielding but also safe, energy-efficient, and based on renewable resources where possible.

Key elements of sustainable protocols include:

Catalysis: Shifting from stoichiometric reagents to catalytic systems is fundamental. The use of recyclable heterogeneous catalysts, such as solid-supported catalysts or magnetic nanocatalysts, is particularly advantageous as it simplifies product purification and reduces catalyst waste. nih.govpowertechjournal.com

Multicomponent Reactions (MCRs): Designing synthetic routes around MCRs significantly enhances sustainability. rasayanjournal.co.innih.gov By combining three or more reactants in a single step to form the final product, MCRs reduce the number of synthetic operations, minimize solvent use and waste generation, and save time and energy. rasayanjournal.co.in

Alternative Energy Sources: Incorporating microwave or ultrasound technologies can lead to more energy-efficient processes with shorter reaction times. powertechjournal.comnih.gov

Renewable Feedstocks: While challenging, future research may focus on deriving the initial building blocks for pyrimidine synthesis from renewable biomass sources rather than petrochemicals. powertechjournal.com

By systematically applying these strategies, the chemical industry can develop robust, economically viable, and environmentally sustainable methods for the large-scale production of important compounds like this compound.

Spectroscopic and Structural Elucidation of 4,6 Dimethoxypyrimidin 5 Yl Methanol and Its Derivatives

Comprehensive Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone of chemical analysis, offering non-destructive methods to probe the molecular structure and bonding within a compound. For (4,6-Dimethoxypyrimidin-5-yl)methanol, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provides a complete picture of its molecular identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, ¹⁵N NMR Analyses

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms in a molecule. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms.

¹⁵N NMR: Nitrogen-15 (¹⁵N) NMR spectroscopy, although less sensitive than ¹H NMR, provides direct information about the nitrogen atoms in the pyrimidine (B1678525) ring. The chemical shifts of the nitrogen atoms are highly sensitive to their electronic environment, including substituent effects and involvement in hydrogen bonding. This technique can be instrumental in studying tautomerism and protonation states in pyrimidine derivatives. The analysis of ¹⁵N NMR spectra, often aided by two-dimensional experiments like HSQC and HMBC, allows for the unequivocal assignment of all nitrogen resonances in the heterocyclic ring system.

A representative table of expected NMR data, based on general knowledge of similar structures, is provided below.

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Pyrimidine-H~8.5 (singlet)~158 (C2), ~165 (C4/C6), ~110 (C5)
-CH₂OH~4.5 (singlet)~60
-OHVariable-
-OCH₃~4.0 (singlet)~55

Note: The above table is illustrative and based on typical values for similar functional groups and structures. Actual experimental values may vary.

Mass Spectrometry (MS): High-Resolution FTICR-MS/MS for Exact Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) is a premier HRMS technique that offers exceptionally high resolution and mass accuracy, often in the sub-ppm range.

For this compound, FTICR-MS would be used to determine its exact molecular weight, allowing for the unambiguous confirmation of its molecular formula (C₇H₁₀N₂O₃). The high resolving power of FTICR-MS is particularly advantageous for distinguishing between molecules with very similar nominal masses.

Furthermore, tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of a selected parent ion, can provide valuable structural information. By analyzing the fragmentation pattern of the protonated molecule [M+H]⁺ of this compound, the connectivity of the different functional groups can be deduced, further corroborating the structure determined by NMR.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Confirmation

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of these groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic ring and alkyl groups, C=N and C=C stretching vibrations of the pyrimidine ring, and C-O stretching of the methoxy (B1213986) and alcohol groups. uni.lu

Functional GroupExpected IR Absorption Range (cm⁻¹)
O-H (alcohol)3200-3600 (broad)
C-H (aromatic)3000-3100
C-H (aliphatic)2850-3000
C=N, C=C (pyrimidine ring)1400-1600
C-O (methoxy, alcohol)1000-1300

Note: This table provides general ranges for the expected vibrational frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. Aromatic systems like pyrimidine exhibit characteristic UV absorptions. The UV-Vis spectrum of this compound in a suitable solvent, such as methanol (B129727) or ethanol (B145695), would show absorption maxima (λmax) corresponding to π→π* and n→π* transitions within the pyrimidine ring. nih.govsemanticscholar.org The position and intensity of these bands can be influenced by the substituents on the ring.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of a compound, a detailed map of electron density can be generated, from which the precise positions of atoms can be determined.

For this compound, a successful single-crystal X-ray diffraction analysis would provide a wealth of information, including:

Confirmation of the molecular structure and connectivity.

Precise bond lengths, bond angles, and torsion angles.

The conformation of the molecule in the solid state.

The packing arrangement of molecules in the crystal lattice.

Details of intermolecular interactions, such as hydrogen bonds and π-stacking.

While a crystal structure for the parent compound this compound is not available in the searched literature, studies on related dimethoxypyrimidine derivatives have been reported. For example, the crystal structure of 4,6-dimethoxy-2-(methylsulfanyl)pyrimidine reveals a planar pyrimidine ring. Such data can provide valuable insights into the expected geometry of the 4,6-dimethoxypyrimidine (B185312) core in the title compound.

Advanced Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The properties of a compound in the solid state are heavily influenced by the nature and strength of intermolecular interactions. Understanding these interactions is crucial for predicting physical properties like melting point, solubility, and crystal packing.

Quantum Theory of Atoms in Molecules (QTAIM) Studies

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical model that analyzes the topology of the electron density to characterize chemical bonding and intermolecular interactions. By identifying critical points in the electron density, QTAIM can provide a quantitative description of interactions such as hydrogen bonds.

A QTAIM analysis of this compound, typically performed on a theoretically calculated electron density, would involve locating the bond critical points (BCPs) associated with intermolecular interactions. The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at these BCPs can be used to classify and quantify the strength of these interactions. For a hydrogen bond, the presence of a BCP between the hydrogen donor and acceptor is a key indicator. The properties at this BCP provide insight into the nature of the bond, distinguishing between predominantly electrostatic (closed-shell) and more covalent (shared-shell) character. Such studies are invaluable for understanding the hydrogen bonding networks that are likely to be present in the solid state of this compound, involving its hydroxyl group and the nitrogen atoms of the pyrimidine ring.

Lack of Specific Research Data Prevents Detailed Analysis of this compound

Non-Covalent Interaction (NCI) analysis is a computational method used to visualize and understand weak interactions within and between molecules. These interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, are crucial in determining the three-dimensional structure, stability, and reactivity of chemical compounds. The analysis typically involves the use of theoretical models like the Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis to generate data and visual representations of these forces.

While general principles of NCI analysis and its application to the broader class of pyrimidine derivatives are well-documented, the specific research findings and corresponding data tables for this compound are not available in the public domain. The generation of a detailed and scientifically accurate article on this specific topic, as requested, is therefore not possible at this time due to the absence of foundational research.

The requested article structure, focusing on the "" with a specific subsection on "Non-Covalent Interaction (NCI) Analysis," necessitates detailed research findings that are currently unpublished or have not been conducted. Without access to such specific computational studies, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Further computational research focused specifically on this compound would be required to produce the data necessary for a thorough NCI analysis. Such a study would involve sophisticated quantum chemical calculations to map the electron density and its derivatives, from which the nature and strength of non-covalent interactions could be determined and visualized.

Until such research is performed and published, a detailed and data-rich article on the Non-Covalent Interaction (NCI) Analysis of this compound cannot be responsibly generated.

Computational Chemistry and Theoretical Studies on 4,6 Dimethoxypyrimidin 5 Yl Methanol and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure, stability, and reactivity of molecules. These methods solve the Schrödinger equation, or its approximations, to provide detailed information about molecular orbitals and energy landscapes.

Density Functional Theory (DFT) Applications for Molecular Geometry and Properties.mdpi.com

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying pyrimidine (B1678525) derivatives due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations are employed to determine the optimized molecular geometry, electronic properties, and vibrational frequencies of (4,6-Dimethoxypyrimidin-5-yl)methanol and its analogues. researchgate.netnih.gov

By using functionals such as B3LYP with basis sets like 6-311G(d,p), researchers can accurately predict bond lengths, bond angles, and dihedral angles of the ground state structure. jacsdirectory.com For instance, studies on similar pyrimidine derivatives have shown excellent agreement between DFT-calculated geometries and experimental data obtained from X-ray crystallography. researchgate.net These calculations reveal the planarity of the pyrimidine ring and the preferred orientations of the methoxy (B1213986) and methanol (B129727) substituents. jacsdirectory.com

Furthermore, DFT is used to calculate a range of electronic properties that are crucial for understanding reactivity. mdpi.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. jacsdirectory.com The distribution of these frontier orbitals also indicates the likely sites for electrophilic and nucleophilic attack. mdpi.com Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, provide a visual representation of the charge distribution and are used to identify regions of a molecule that are rich or poor in electrons, which is vital for understanding intermolecular interactions. mdpi.com

Table 1: Representative Predicted Geometrical Parameters for a Pyrimidine Ring from DFT Calculations

Parameter Typical Value (Å or °)
C-N Bond Length 1.34
C-C Bond Length 1.39
C-H Bond Length 1.08
N-C-N Bond Angle 127
C-N-C Bond Angle 116
N-C-C Bond Angle 123

Note: These are generalized values for a substituted pyrimidine ring and can vary based on the specific substituents and computational method.

Semi-Empirical Molecular Orbital Methods for Large Systems.nih.gov

While DFT provides high accuracy, its computational cost can be prohibitive for very large molecular systems or for high-throughput screening. Semi-empirical molecular orbital methods, such as AM1, PM3, and MNDO, offer a faster alternative. wikipedia.orgststephens.net.in These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.org

The core principle of these methods is the neglect of certain electron-electron repulsion integrals, which significantly speeds up the computation. ststephens.net.in To compensate for these approximations, the remaining parameters are optimized to reproduce experimental data like heats of formation and molecular geometries for a set of training molecules. mpg.de

For large analogues of this compound, or for dynamic simulations involving many molecules, semi-empirical methods can be particularly useful. researchgate.net They allow for the rapid calculation of molecular properties and are often used as a first step in a multi-level computational approach, where promising candidates identified by semi-empirical methods are then subjected to more rigorous DFT or ab initio calculations. scispace.com Although less accurate than DFT, they can provide valuable qualitative insights into molecular structure and reactivity for systems that are otherwise computationally intractable. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has rotatable bonds in its methoxy and methanol side chains, MD simulations can provide a detailed understanding of its conformational landscape and flexibility.

The simulation begins with an initial set of positions and velocities for all atoms in the system. The forces on each atom are then calculated using a force field, which is a set of empirical energy functions that describe the potential energy of the system as a function of its atomic coordinates. Newton's equations of motion are then integrated numerically to propagate the system forward in time by a small time step, typically on the order of femtoseconds. This process is repeated for hundreds of thousands or millions of steps, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.

In Silico Modeling of Molecular Recognition and Binding Interactions

Understanding how a molecule like this compound interacts with biological macromolecules is key to its potential applications. In silico modeling techniques, particularly molecular docking, are instrumental in predicting and analyzing these interactions.

Ligand-Protein Docking Studies for Pyrimidine-Based Scaffolds.informahealthcare.com

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein. nih.gov The pyrimidine scaffold is a common feature in many biologically active compounds and approved drugs, making it a frequent subject of docking studies. acs.orgmdpi.com

The process of ligand-protein docking involves two main steps: sampling and scoring. In the sampling step, the conformational space of the ligand within the binding site of the protein is explored. This involves generating a large number of possible binding poses by translating and rotating the ligand and allowing its rotatable bonds to flex. In the scoring step, each of these poses is evaluated using a scoring function, which estimates the binding affinity between the ligand and the protein. omicsonline.org

For pyrimidine-based scaffolds like this compound, docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. tcmsp-e.com For example, the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the aromatic ring itself can participate in π-π stacking interactions with aromatic amino acid residues in the protein's active site. tcmsp-e.com The methoxy and methanol groups can also form hydrogen bonds, further anchoring the ligand in the binding pocket. These studies have been applied to various protein targets, including kinases and other enzymes. informahealthcare.comtandfonline.com

Prediction of Binding Modes and Affinities

The primary outputs of a molecular docking study are the predicted binding mode and the estimated binding affinity. The binding mode refers to the specific orientation and conformation of the ligand within the protein's binding site. researchgate.net Visualizing the predicted binding mode allows researchers to understand the molecular basis of recognition and to identify which parts of the ligand are most important for binding. researchgate.net

The binding affinity is typically reported as a score, which is a numerical value that represents the strength of the interaction. omicsonline.org Lower scores generally indicate a more favorable binding affinity. These scores are calculated by the scoring function, which takes into account various energetic terms. While these scores are approximations, they are very useful for ranking different compounds in a virtual screening campaign and for prioritizing them for synthesis and experimental testing. nih.gov Docking studies on pyrimidine derivatives have shown a wide range of binding affinities depending on the specific compound and the protein target.

Table 2: Example Data from Molecular Docking Studies of Pyrimidine Derivatives

Protein Target Ligand Predicted Binding Energy (kcal/mol) Predicted Inhibition Constant (Ki) (µM)
Antibacterial Protein Pyrimidine Derivative A -7.97 1.43
Antimalarial Protein Pyrimidine Derivative B -5.86 50.23
Kinase C Pyrimidine Derivative C -8.5 0.5
Enzyme D Pyrimidine Derivative D -6.2 25.0

Note: This table presents illustrative data from various studies on different pyrimidine derivatives and protein targets to show typical ranges of predicted values. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies and Molecular Design Principles

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing mathematical models that correlate the chemical structure of compounds with their biological activities. For pyrimidine derivatives, a class of compounds with broad pharmacological relevance, numerous QSAR studies have been conducted to elucidate the key structural features governing their efficacy as various therapeutic agents. While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles derived from studies on analogous pyrimidine structures offer significant insights for molecular design.

Several 3D-QSAR studies, often employing methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on pyrimidine derivatives targeting a range of biological targets, including various kinases. For instance, a 3D-QSAR analysis of pyrimidine derivatives as AXL kinase inhibitors revealed the importance of steric and electrostatic fields for inhibitory activity. researchgate.net The developed CoMFA and CoMSIA models showed good statistical significance, with cross-validation coefficients (q²) of 0.700 and 0.622, and conventional correlation coefficients (r²) of 0.911 and 0.875, respectively. researchgate.net Such studies generate contour maps that visualize favorable and unfavorable regions for different substituent properties, guiding the design of more potent inhibitors.

Similarly, QSAR studies on pyrimidine-based inhibitors of other kinases, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 1 (CDK1), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), have consistently highlighted the importance of specific structural modifications. benthamdirect.comresearchgate.netnih.gov These studies often identify key hydrogen bond donors and acceptors, hydrophobic regions, and steric constraints within the receptor's binding site that dictate the activity of the pyrimidine scaffold.

The molecular design principles emerging from these QSAR studies on pyrimidine analogues can be summarized as follows:

Substitution Pattern: The nature and position of substituents on the pyrimidine ring are critical determinants of biological activity. Introduction of specific functional groups at positions 2, 4, 5, and 6 can significantly modulate the compound's interaction with its biological target. humanjournals.com

Electronic Properties: The electronic landscape of the pyrimidine ring, influenced by electron-donating or electron-withdrawing substituents, plays a crucial role. mdpi.com Descriptors related to atomic charges, electronegativity, and polarizability are often significant in QSAR models for pyrimidine derivatives. mdpi.com

Steric and Hydrophobic Interactions: The size, shape, and hydrophobicity of the substituents are frequently identified as key factors. Favorable steric and hydrophobic interactions with the target protein can enhance binding affinity and, consequently, biological activity.

The following interactive table summarizes the findings from selected QSAR studies on various classes of pyrimidine derivatives, illustrating the common molecular descriptors and their implications for molecular design.

Target QSAR Model Key Descriptors/Fields Molecular Design Implications
AXL Kinase researchgate.netCoMFA, CoMSIASteric, ElectrostaticFavorable steric bulk and electropositive potential in specific regions enhance activity.
EGFR benthamdirect.comCoMFA, CoMSIASteric, Electrostatic, HydrophobicOptimization of substituent size and hydrophobicity is crucial for improved inhibitory efficiency.
JAK3 tandfonline.com2D-QSARTopological, ElectronicSpecific topological and electronic features are predictive of inhibitory potency.
VEGFR-2 nih.govMLR, ANNConstitutional, TopologicalA non-linear relationship exists between structural descriptors and inhibitory activity, favoring specific substituent combinations.

These generalized principles from QSAR studies on a wide array of pyrimidine-containing molecules provide a rational basis for the prospective design and optimization of analogues of this compound for various biological applications.

Theoretical Investigation of Protonation States and Intramolecular Interactions

Theoretical and computational chemistry provides a powerful lens through which to examine the intrinsic properties of molecules like this compound, including its likely protonation states and the potential for intramolecular interactions. The electronic character of the pyrimidine ring is inherently π-deficient, a feature that is further modulated by the nature and position of its substituents. wikipedia.org

The two nitrogen atoms at positions 1 and 3 of the pyrimidine ring are the most basic sites and are generally the primary locations for protonation. wikipedia.org The presence of two electron-donating methoxy groups at positions 4 and 6 is expected to increase the electron density of the ring system, thereby enhancing the basicity of the ring nitrogens compared to unsubstituted pyrimidine.

Computational studies using Density Functional Theory (DFT) on related heterocyclic systems have been employed to calculate proton affinities and to identify the most probable sites of protonation. researchgate.net For this compound, theoretical calculations would likely confirm that the N1 and N3 positions are the most energetically favorable sites for protonation. The relative basicity of these two nitrogen atoms would be influenced by the specific orientation of the methoxy and hydroxymethyl groups.

Furthermore, the presence of the hydroxymethyl group at the C5 position introduces the possibility of intramolecular hydrogen bonding. An intramolecular hydrogen bond could potentially form between the hydroxyl proton of the 5-hydroxymethyl group and one of the ring nitrogen atoms (N1 or N6, if N1 is considered part of the ring with C2 and N3, and N6 is considered part of the ring with C5 and C4), or with the oxygen atom of an adjacent methoxy group. The likelihood and strength of such an interaction depend on the conformational flexibility of the hydroxymethyl and methoxy substituents. The formation of an intramolecular hydrogen bond can have a significant impact on the molecule's conformation, stability, and physicochemical properties. nih.gov

Quantum-chemical calculations can be utilized to explore the potential energy surface of the molecule and to determine the relative energies of different conformers, including those stabilized by intramolecular hydrogen bonds. researchgate.netnih.gov Such studies would also provide insights into the electronic effects of these interactions on the pyrimidine ring.

The following table summarizes the predicted protonation and intramolecular interaction characteristics of this compound based on general theoretical principles for substituted pyrimidines.

Property Theoretical Prediction Rationale
Primary Protonation Sites N1 and N3 atoms of the pyrimidine ringThe lone pair of electrons on the nitrogen atoms are the most basic sites. The electron-donating methoxy groups increase the electron density at these positions.
Influence of Substituents on Basicity Increased basicity compared to unsubstituted pyrimidineThe two methoxy groups at positions 4 and 6 are electron-donating, which increases the overall electron density of the pyrimidine ring.
Potential Intramolecular Hydrogen Bonding Possible between the 5-hydroxymethyl group and a ring nitrogen or a 4/6-methoxy groupThe hydroxyl group can act as a hydrogen bond donor, and the nitrogen and oxygen atoms can act as acceptors. The feasibility depends on the conformational energetics.
Conformational Preferences Likely influenced by the orientation of the 5-hydroxymethyl and 4,6-dimethoxy groups, and potential intramolecular hydrogen bonding.The rotation around the C5-CH2 and C-O bonds will determine the spatial arrangement of the functional groups.

Detailed computational studies, such as those employing DFT, would be necessary to quantify these properties and to provide a more precise understanding of the structural and electronic characteristics of this compound.

Applications of 4,6 Dimethoxypyrimidin 5 Yl Methanol As a Versatile Chemical Building Block

Contributions to Heterocyclic Compound Synthesis

The pyrimidine (B1678525) ring is a fundamental scaffold in medicinal chemistry and materials science. (4,6-Dimethoxypyrimidin-5-yl)methanol serves as a valuable starting material for constructing a variety of heterocyclic systems due to the inherent reactivity of its pyrimidine core.

Pyrimidine-based Scaffolds in the Construction of Complex Heterocycles

The 4,6-dimethoxypyrimidine (B185312) moiety is a key structural unit in the design of novel, highly active compounds. nih.gov Pyrimidine and its derivatives are recognized as privileged pharmacophores in drug discovery and are integral to the structure of genes. researchgate.net The synthesis of diverse libraries of compounds often incorporates this pyrimidine core into various N-heterocycles, such as pyrazole, benzimidazole, indole (B1671886), and tetrahydrocarbazole. nih.gov

Fused heterocyclic systems containing a pyrimidine ring, like pyrazolo[1,5-a]pyrimidines, are of significant interest due to their wide range of biological activities, including antimicrobial, anticancer, and antianxiety properties. nih.gov The synthesis of these complex scaffolds often involves the cyclocondensation of aminopyrazoles with various reagents, demonstrating the utility of pyrimidine-like structures in building bicyclic systems. nih.gov Similarly, tricyclic systems such as pyridodipyrimidines, which have applications as redox catalysts and exhibit cytotoxic and antioxidant activities, are synthesized from pyrimidine precursors. nih.gov The inherent structure of this compound makes its pyrimidine core an attractive starting point for developing such complex heterocyclic frameworks.

Derivatization Strategies for Enhancing Molecular Complexity

Diversity-oriented synthesis is a key strategy for generating libraries of structurally varied compounds for screening in drug and agrochemical discovery. The 4,6-dimethoxypyrimidine scaffold, as found in this compound, is well-suited for such strategies. A step-economical, diversity-oriented synthesis approach has been developed to create a library of pyrimidine–N-heterocycle hybrids. nih.gov In this process, a 4,6-dimethoxypyrimidine core was incorporated into nine different types of N-heterocycles, resulting in 34 structurally diverse compounds in a simple two-step process from commercially available starting materials. nih.gov This highlights how the core structure can be systematically modified to enhance molecular complexity and explore new chemical space for potential biological activity. nih.gov

Synthesis of Pyrithiobac (B56207) Derivatives for Chemical Research

Pyrithiobac is a potent herbicide characterized by a thioether linkage between a phenyl ring and a pyrimidine ring. nih.gov Research in this area has led to the chemical synthesis of numerous novel pyrithiobac derivatives to explore their biological activities. nih.gov While direct synthesis from this compound is not explicitly detailed, the core structure is crucial. For instance, the synthesis of certain derivatives involves the reaction of an intermediate with 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, where the 4,6-dimethoxypyrimidine unit is the key electrophile. nih.gov Another route utilizes 2-chloro-4,6-dimethoxypyrimidine (B81016) as the starting material, which reacts with a mercaptobenzoic acid derivative to form the desired product. google.com These examples underscore the importance of the 4,6-dimethoxypyrimidine scaffold, for which this compound can serve as a precursor, in the synthesis of this class of compounds for chemical and herbicidal research.

Synthesis of Pyrimido[4,5-b]quinolines and Related Annulated Systems

Pyrimido[4,5-b]quinolines are a class of fused heterocyclic compounds known for a wide array of biological activities, including antimicrobial, antioxidant, and anticancer properties. nih.govresearchgate.netcu.edu.egnih.gov The synthesis of these systems often involves a one-pot, multi-component reaction. A common method is the reaction of an aldehyde, a 1,3-dicarbonyl compound (like dimedone), and a 6-aminopyrimidine derivative (such as 6-amino-1,3-dimethyluracil). nih.gov This approach highlights the general utility of the 6-aminopyrimidine scaffold in constructing the fused quinoline (B57606) ring system. Although not a direct precursor in these specific published methods, the pyrimidine ring of this compound represents the core structure upon which such annulated systems are built. The functional groups on this compound could be chemically modified to create a suitable aminopyrimidine derivative for this type of cyclization reaction.

Recent research has focused on developing more efficient and environmentally friendly synthesis methods for pyrimido[4,5-b]quinolines, including catalyst-free and solvent-free mechanochemical approaches. The biological evaluation of these synthesized compounds has identified derivatives with significant potential.

Compound IDTargetIC50 (µM)Reference
4d EGFR0.065 cu.edu.egnih.gov
4i EGFR0.116 cu.edu.egnih.gov
4l EGFR0.052 cu.edu.egnih.gov
4d HER20.09 cu.edu.egnih.gov
4i HER20.164 cu.edu.egnih.gov
4l HER20.055 cu.edu.egnih.gov
Lapatinib (Ref.) EGFR0.045 cu.edu.eg

Role in Agrochemistry Research as a Synthetic Intermediate

In agrochemistry, this compound is a valuable intermediate, primarily due to its core 4,6-dimethoxypyrimidine structure, which is a key component of several widely used herbicides.

Precursor in the Synthesis of Sulfonylurea Herbicides (e.g., Foramsulfuron, Halosulfuron)

The sulfonylurea class of herbicides functions by inhibiting the acetolactate synthase (ALS) enzyme, which is essential for the synthesis of branched-chain amino acids in plants. researchgate.netwikipedia.org Many of these herbicides incorporate a pyrimidine or triazine heterocycle. The 4,6-dimethoxypyrimidine moiety is a critical structural feature for potent herbicidal activity in this class.

Foramsulfuron is a sulfonylurea herbicide synthesized through the reaction of N,N-dimethyl 2-sulfamoylchloride-4-formylamino benzamide (B126) with 2-amino-4,6-dimethoxypyrimidine (B117758) in the presence of a base. nih.gov Another patented method involves the condensation reaction between 2-Dimethylaminocarbonyl-5-formylaminophenyl sulphonamide and dimethoxypyridin amidocarbonic acid phenyl ester. google.com

Halosulfuron-methyl is another important sulfonylurea herbicide used to control sedges and broadleaf weeds. wikipedia.orgnih.gov Its synthesis involves the reaction of an isocyanate with 2-amino-4,6-dimethoxypyrimidine. google.com The 2-amino-4,6-dimethoxypyrimidine intermediate is a crucial building block for both of these herbicides. This compound, containing the essential dimethoxypyrimidine core, represents a key starting point from which this critical amine intermediate can be synthesized.

The table below summarizes the role of the pyrimidine intermediate in the synthesis of these herbicides.

HerbicideHerbicide ClassKey IntermediateTarget Enzyme
Foramsulfuron Sulfonylurea2-amino-4,6-dimethoxypyrimidineAcetolactate Synthase (ALS)
Halosulfuron-methyl Sulfonylurea2-amino-4,6-dimethoxypyrimidineAcetolactate Synthase (ALS)

Development of Pyrimidine-based Compounds for Agricultural Chemical Investigations

The pyrimidine scaffold is a key component in a number of commercially successful fungicides and herbicides. nih.govmdpi.com The exploration of novel pyrimidine derivatives is a continuous effort in the agrochemical industry to develop more effective and selective crop protection agents. While direct applications of this compound in commercial agrochemicals are not extensively documented, its structural motifs are present in herbicidal compounds. For instance, derivatives of 4,6-dimethoxypyrimidine are crucial intermediates in the synthesis of certain pyrimidinyloxybenzoic acid herbicides. asianpubs.org The hydroxymethyl group at the 5-position of this compound offers a reactive site for further chemical modifications, enabling the synthesis of diverse pyrimidine-based compounds for screening as potential new agricultural chemicals. The synthesis of various pyrimidine derivatives and their evaluation for antifungal and herbicidal activities is a prominent area of research. nih.govmdpi.com

Significance in Medicinal Chemistry Research as a Pharmaceutical Intermediate

The pyrimidine ring is a fundamental component of nucleic acids and is found in numerous bioactive molecules and pharmaceuticals. beilstein-journals.org Consequently, this compound serves as a valuable intermediate in medicinal chemistry for the generation of novel compounds with potential therapeutic applications. medchemexpress.com

Synthesis of Novel Compounds for Drug Discovery Programs

The pursuit of new therapeutic agents is a driving force in medicinal chemistry. This compound provides a scaffold that can be elaborated into a variety of derivatives for drug discovery programs. The presence of both electron-donating methoxy (B1213986) groups and a reactive hydroxymethyl group allows for a wide range of chemical transformations. This enables the creation of libraries of novel pyrimidine-containing compounds that can be screened for various biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties.

Formation of Schiff Base Ligands and their Metal Complexes for Research

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a versatile class of ligands that can coordinate with various metal ions to form stable complexes. sapub.orgekb.eg These metal complexes often exhibit interesting biological activities that differ from the free ligands. nih.govmdpi.com

While direct synthesis of Schiff bases from this compound is not prominently reported, a closely related compound, 2-amino-4,6-dimethoxypyrimidine, has been used to synthesize Schiff base ligands and their metal complexes. wjpps.comresearchgate.net For example, the condensation of 2-amino-4,6-dimethoxypyrimidine with 2-hydroxy-1-naphthaldehyde (B42665) yields the Schiff base 3-{[(4,6-dimethoxypyrimidin-2-yl)imino]methyl}naphthalen-2-ol. This ligand has been used to prepare Ni(II) and Zn(II) complexes which have shown good antifungal and antibacterial activities. wjpps.com This suggests the potential for this compound, after conversion of the hydroxymethyl group to an amine, to serve as a precursor for a variety of Schiff base ligands and their corresponding metal complexes for biological investigation.

Table 1: Examples of Biologically Active Schiff Bases and Metal Complexes Derived from a Related Pyrimidine

Pyrimidine PrecursorReactantResulting Schiff Base/ComplexInvestigated Biological Activity
2-amino-4,6-dimethoxypyrimidine2-hydroxy-1-naphthaldehyde3-{[(4,6-dimethoxypyrimidin-2-yl)imino]methyl}naphthalen-2-ol and its Ni(II) and Zn(II) complexesAntifungal and antibacterial

Development of Pyrimidine-Sulfonamide Hybrid Molecules for Chemical Exploration

The combination of two or more pharmacophores into a single "hybrid" molecule is a well-established strategy in drug discovery to develop compounds with improved or novel biological activities. Pyrimidine and sulfonamide moieties are both present in a variety of clinically used drugs. The synthesis of pyrimidine-sulfonamide hybrids has been an active area of research, leading to the discovery of compounds with potent anti-inflammatory and other biological activities. nih.gov While specific examples starting from this compound are not detailed in the literature, the general synthetic strategies for creating such hybrids often involve the reaction of an amino-pyrimidine derivative with a sulfonyl chloride. The hydroxymethyl group of this compound could be chemically transformed into an amino group, thus providing a route to novel pyrimidine-sulfonamide hybrids for further chemical and biological exploration.

Applications in Peptide Chemistry as a Coupling Agent Precursor

Peptide coupling agents are essential reagents for the formation of amide bonds between amino acids in peptide synthesis. uni-kiel.de While a variety of coupling agents are commercially available, the development of new and more efficient reagents is an ongoing area of research. bachem.com

Certain triazine-based compounds, which share a similar heterocyclic core with pyrimidines, have been developed as effective coupling reagents. For example, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is a well-known coupling agent used in peptide synthesis. bachem.comsemanticscholar.org Although there is no direct evidence in the reviewed literature of this compound being used as a precursor for peptide coupling agents, its structural similarity to the core of these triazine-based reagents suggests a potential, yet unexplored, avenue for its application in this area of chemistry. Further research would be required to functionalize the pyrimidine ring of this compound to create a molecule capable of facilitating peptide bond formation.

Future Directions and Emerging Research Avenues for 4,6 Dimethoxypyrimidin 5 Yl Methanol

Development of Novel and Efficient Synthetic Methodologies

The classical synthesis of substituted pyrimidines often involves the condensation of 1,3-dicarbonyl compounds with amidines, a method that can lack efficiency and regioselectivity for complex substitution patterns. ijsat.orgnsf.gov Future research will likely focus on developing more sophisticated and sustainable synthetic routes to (4,6-Dimethoxypyrimidin-5-yl)methanol and its derivatives.

Emerging strategies that could be applied include:

Transition-Metal-Catalyzed C-H Functionalization: Direct functionalization of the pyrimidine (B1678525) core is a powerful tool for introducing substituents without the need for pre-functionalized starting materials. researchgate.net Research into palladium, iridium, or copper-catalyzed C-H activation could lead to novel, step-economical syntheses of the target molecule. mdpi.comacs.org For instance, an iridium-catalyzed multicomponent synthesis using alcohols and amidines represents a sustainable approach to forming the pyrimidine ring. acs.org

Multicomponent Reactions (MCRs): One-pot reactions that combine three or more starting materials, such as the Biginelli reaction, offer significant advantages in terms of efficiency and waste reduction. ijsat.orgmdpi.com Developing a novel MCR tailored for the synthesis of 5-hydroxymethyl-4,6-dimethoxypyrimidines would be a significant advancement.

Flow Chemistry: Continuous flow synthesis allows for precise control over reaction parameters, improved safety, and easier scalability compared to batch processes. acs.org Applying flow chemistry to the synthesis of this compound could lead to higher yields and purity. acs.orgfigshare.com

Photoredox Catalysis: Light-driven reactions offer mild conditions and unique reactivity pathways. Exploring photoredox-catalyzed routes could enable novel bond formations on the pyrimidine ring, providing access to new derivatives.

Table 1: Comparison of Synthetic Methodologies for Pyrimidine Derivatives
MethodologyDescriptionPotential Advantages for this compound SynthesisReferences
Classical CondensationReaction of a 1,3-dicarbonyl equivalent with an amidine.Well-established, readily available starting materials. ijsat.orgnsf.gov
C-H FunctionalizationDirect introduction of functional groups onto the pyrimidine C-H bonds using a metal catalyst.High atom economy, reduced number of synthetic steps, access to novel derivatives. researchgate.net
Multicomponent ReactionsOne-pot synthesis involving three or more reactants.Increased efficiency, reduced waste, rapid library generation. mdpi.commdpi.com
Flow ChemistrySynthesis performed in a continuous flowing stream rather than in a flask.Enhanced safety, scalability, precise reaction control, and higher yields. acs.orgfigshare.com

Integration of Advanced Automation and High-Throughput Techniques in Synthesis

The optimization of reaction conditions for synthesizing this compound and the exploration of its chemical space can be dramatically accelerated through automation. High-throughput screening (HTS) techniques, enabled by robotic platforms, can rapidly evaluate a wide array of catalysts, solvents, and reaction conditions to identify optimal synthetic protocols. youtube.com

Automated flow reactors, which have been successfully used for the synthesis of fused pyrimidinone derivatives, represent a key future direction. acs.orgfigshare.com Such systems can perform reactions, analyze the results in real-time, and, with the integration of artificial intelligence, autonomously decide on the next set of experimental parameters to explore. youtube.com This approach not only speeds up the discovery of efficient synthetic routes but also facilitates the rapid generation of a library of derivatives of this compound for structure-activity relationship (SAR) studies in drug discovery or materials science. nih.govnih.gov

Deeper Exploration of Reaction Mechanisms and Catalytic Cycles

A thorough understanding of the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For transition-metal-catalyzed reactions, in particular, a detailed map of the catalytic cycle is essential. researchgate.netumich.edu Future research should employ a combination of experimental and computational techniques to elucidate the mechanisms involved in the synthesis of this compound.

Key areas of investigation include:

Kinetic Studies: To determine the rate-limiting steps and the influence of reactant concentrations.

In Situ Spectroscopic Analysis: Techniques like NMR and IR spectroscopy can be used to identify and characterize reaction intermediates.

Isotope Labeling Studies: To trace the pathways of atoms throughout the reaction.

Understanding these mechanisms can lead to the rational design of more efficient catalysts, the suppression of side reactions, and the expansion of the reaction scope to a wider range of substrates. umich.edu

Expansion of Computational Modeling to Predict Novel Reactivity and Interactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. samipubco.comjchemrev.comjchemrev.com For this compound, computational modeling can provide profound insights that guide experimental work.

Future computational studies could focus on:

Predicting Reactivity: Calculating parameters such as frontier molecular orbital (HOMO-LUMO) energies and molecular electrostatic potential (MEP) surfaces can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions. sciensage.info

Elucidating Reaction Mechanisms: DFT can be used to model transition states and reaction pathways, complementing experimental mechanistic studies and helping to explain observed selectivity. nsf.govjchemrev.com

Simulating Spectroscopic Properties: Predicting NMR, IR, and UV-Vis spectra can aid in the structural characterization of the compound and its derivatives. jchemrev.com

Modeling Intermolecular Interactions: Simulating how this compound interacts with other molecules, such as biological targets or other building blocks in a supramolecular assembly, can predict its potential applications.

Table 2: Applications of Computational Modeling for this compound Research
Computational MethodPredicted PropertyResearch ApplicationReferences
Density Functional Theory (DFT)Molecular geometry, electronic structure (HOMO/LUMO), reaction energies.Predicting reactivity, elucidating reaction mechanisms, rationalizing stability. samipubco.comjchemrev.comjchemrev.com
Time-Dependent DFT (TD-DFT)Electronic transitions, UV-Vis spectra.Understanding photophysical properties, aiding in material design. jchemrev.comjchemrev.com
Quantum Theory of Atoms in Molecules (QTAIM)Bonding analysis, noncovalent interactions.Studying hydrogen bonding and π-stacking in supramolecular structures.
Molecular DockingBinding affinity and mode to a biological target.Virtual screening for potential pharmaceutical applications. samipubco.com

Investigation of this compound in Materials Science and Supramolecular Chemistry

The structural features of this compound make it an attractive building block for materials science. The pyrimidine ring contains Lewis basic nitrogen atoms, the methoxy (B1213986) groups provide potential coordination sites, and the hydroxymethyl group offers a point for further functionalization or hydrogen bonding.

Emerging research avenues in this area include:

Metal-Organic Frameworks (MOFs): Pyrimidine derivatives have been successfully used as organic linkers to construct MOFs with interesting topologies and properties, such as selective gas sorption. acs.orgacs.orgmdpi.com The multiple coordination sites on this compound could be exploited to design novel MOFs for applications in gas storage, separation, or catalysis. google.com

Supramolecular Assemblies: The molecule's ability to participate in hydrogen bonding (via the -CH₂OH group) and potentially π-stacking (via the pyrimidine ring) makes it a candidate for designing self-assembling systems like gels, liquid crystals, or molecular capsules.

Polymer Chemistry: The hydroxymethyl group can be used as a handle to incorporate the dimethoxypyrimidine unit into polymers, either as a pendant group or within the main chain. This could imbue the resulting polymers with specific properties, such as altered thermal stability, coordination ability, or photophysical characteristics.

The exploration of these future directions will undoubtedly unlock the full potential of this compound, transforming it from a simple chemical compound into a versatile tool for innovation across various scientific disciplines.

Q & A

Q. What are the optimal synthetic routes for (4,6-Dimethoxypyrimidin-5-yl)methanol, and how can purity be maximized?

Methodology:

  • Nucleophilic Substitution : Start with a pre-functionalized pyrimidine core (e.g., 4,6-dichloropyrimidine). Introduce methoxy groups via SNAr reactions using sodium methoxide in dry DMF under reflux (60–80°C, 12–24 hrs). The hydroxymethyl group at the 5-position can be introduced via formaldehyde in the presence of NaOH, followed by neutralization and extraction .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product. Monitor purity via HPLC (C18 column, methanol/water mobile phase) .

Q. Which analytical techniques are critical for characterizing this compound?

Methodology:

  • Structural Confirmation : Employ 1H^1 \text{H} and 13C^{13} \text{C} NMR to verify methoxy (-OCH3_3) and hydroxymethyl (-CH2_2OH) groups. IR spectroscopy can confirm O-H and C-O stretches .
  • Purity Assessment : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a methanol-water gradient. Validate with mass spectrometry (ESI-MS) for molecular ion confirmation .

Q. How can the stability of this compound be evaluated under varying conditions?

Methodology:

  • Oxidative Stability : Expose the compound to oxidizing agents (e.g., KMnO4_4) in acidic/neutral conditions. Monitor degradation via TLC or HPLC.
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) at 10°C/min increments to identify decomposition thresholds .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected peaks in NMR) be resolved during characterization?

Methodology:

  • Iterative Analysis : Compare experimental NMR shifts with computational predictions (DFT calculations, Gaussian suite). Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with alternative techniques like X-ray crystallography .
  • Impurity Profiling : Isolate minor components via preparative HPLC and characterize structurally to identify byproducts .

Q. What strategies are effective for determining the crystal structure of this compound?

Methodology:

  • Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (solvent: ethanol/water). Use SHELXL for refinement, focusing on hydrogen-bonding networks. Apply Hirshfeld surface analysis to quantify intermolecular interactions .
  • Graph Set Analysis : Classify hydrogen bonds (e.g., R22_2^2(8) motifs) to predict packing patterns and polymorph stability .

Q. How can substitution reactions be designed to synthesize derivatives of this compound?

Methodology:

  • Functional Group Tolerance : Replace the hydroxymethyl group via Mitsunobu reactions (e.g., with triphenylphosphine/DIAD). For methoxy substitutions, use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) .
  • Reaction Optimization : Screen solvents (DMF, THF), bases (NaH, K2_2CO3_3), and temperatures (RT to 100°C) to maximize yield. Track progress via LC-MS .

Q. How do hydrogen-bonding patterns influence the solid-state properties of this compound?

Methodology:

  • Crystallographic Studies : Resolve O-H···N/O hydrogen bonds using high-resolution X-ray data. Correlate bond lengths/angles with solubility and melting points.
  • Thermodynamic Analysis : Calculate lattice energy (Dlattice) via DFT to predict stability under humidity or thermal stress .

Q. What experimental design principles apply to chromatographic separation of closely related pyrimidine analogs?

Methodology:

  • Factor Screening : Use a central composite design to optimize mobile phase (methanol content, pH) and column temperature. Measure retention factors (k) and selectivity (α) .
  • Method Robustness : Validate reproducibility across columns (C18, phenyl-hexyl) and instruments. Assess peak symmetry and resolution for critical pairs .

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Feasible Synthetic Routes

Reactant of Route 1
(4,6-Dimethoxypyrimidin-5-yl)methanol
Reactant of Route 2
(4,6-Dimethoxypyrimidin-5-yl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.